molecular formula C42H64O15 B12808536 18beta-Olean-12-ene-11-oxo-3beta,30-diol-3-O-beta-D-glucuronopyranosyl(1-2)beta-D-glucuronopyranoside CAS No. 134250-15-0

18beta-Olean-12-ene-11-oxo-3beta,30-diol-3-O-beta-D-glucuronopyranosyl(1-2)beta-D-glucuronopyranoside

Cat. No.: B12808536
CAS No.: 134250-15-0
M. Wt: 808.9 g/mol
InChI Key: QZQBDAOUQQTONF-MIUWDCFGSA-N
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Description

18beta-Olean-12-ene-11-oxo-3beta,30-diol-3-O-beta-D-glucuronopyranosyl(1-2)beta-D-glucuronopyranoside is a triterpenoid saponin compound. It is derived from oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18beta-Olean-12-ene-11-oxo-3beta,30-diol-3-O-beta-D-glucuronopyranosyl(1-2)beta-D-glucuronopyranoside involves multiple steps. One common method includes the reduction of glycyrrhizic acid using sodium borohydride (NaBH4) in refluxing isopropanol-water (2-PrOH:H2O) mixture, followed by work-up with hydrochloric acid (HCl) to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, followed by purification and chemical modification to achieve the desired structure. The process may include chromatographic techniques and crystallization to ensure high purity and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, as seen in the synthesis process.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.

    Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 18beta-Olean-12-ene-11-oxo-3beta,30-diol-3-O-beta-D-glucuronopyranosyl(1-2)beta-D-glucuronopyranoside stands out due to its unique glucuronopyranosyl moieties, which enhance its solubility and bioavailability. This structural feature contributes to its potent biological activities and therapeutic potential .

Properties

CAS No.

134250-15-0

Molecular Formula

C42H64O15

Molecular Weight

808.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H64O15/c1-37(2)22-8-11-42(7)32(21(44)16-19-20-17-38(3,18-43)12-13-39(20,4)14-15-41(19,42)6)40(22,5)10-9-23(37)54-36-31(27(48)26(47)30(56-36)34(52)53)57-35-28(49)24(45)25(46)29(55-35)33(50)51/h16,20,22-32,35-36,43,45-49H,8-15,17-18H2,1-7H3,(H,50,51)(H,52,53)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36-,38-,39+,40-,41+,42+/m0/s1

InChI Key

QZQBDAOUQQTONF-MIUWDCFGSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)CO

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)CO)C)C)C)C

Origin of Product

United States

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